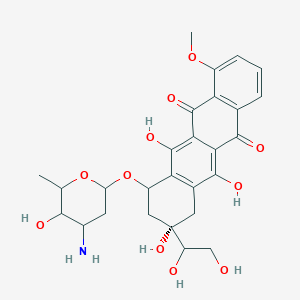
4-fluoro IPV (hydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-fluoro IPV is a cathinone derivative with structural features similar to 4-fluoro-α-pyrrolidinopentiophenone , 4-fluoromethcathinone, and 4-fluoro pentedrone. The biochemical, physiological, and toxicological properties of this compound have not been determined. This product is intended for forensic and research applications.
Wissenschaftliche Forschungsanwendungen
Biological Characterization as a Labeling Reagent
4-Fluoro IPV (hydrochloride) has been explored as a radioactive labeling reagent. A study by Preston et al. (1990) found that radioiodinated penicillin V (IPV) can be used effectively in penicillin-binding protein (PBP) assays. This research demonstrated IPV's stability and practicality for rapid PBP assays, a significant application in microbiological research.
Application in Antiviral Research
4-Fluoro IPV derivatives have been investigated for their antiviral properties. For instance, Borthwick et al. (1991) synthesized isomeric fluorocarbocyclic guanosine analogues, including 4-fluoro derivatives, and evaluated them as potential anti-herpes agents. The study found that these derivatives exhibited significant activity against herpes simplex virus types 1 and 2, highlighting their potential in antiviral research (Borthwick et al., 1991).
Neuroprotective Effect Studies
Research by Saito et al. (2005) explored the neuroprotective effects of NS-7, a compound related to 4-fluoro IPV, on rat retinal ganglion cells. The study found that NS-7, a Na+/Ca2+ channel blocker, could protect the rat retina from ischemia-reperfusion injury, suggesting potential therapeutic applications in retinal diseases and acute ischemic retinopathy (Saito et al., 2005).
Other Relevant Research
- Kamaci (2020) investigated polyurethane-based hydrogels for controlled drug delivery, including the release of 5-fluoro uracil, demonstrating the potential of 4-fluoro derivatives in pharmaceutical applications (Kamaci, 2020).
- Kasthuri et al. (2020) synthesized 4′-modified-2′-deoxy-2′-fluoro nucleosides, evaluating them against respiratory syncytial virus and other RNA viruses, further illustrating the significance of 4-fluoro derivatives in antiviral research (Kasthuri et al., 2020).
Eigenschaften
Molekularformel |
C14H20FNO · HCl |
|---|---|
Molekulargewicht |
273.8 |
InChI |
InChI=1S/C14H20FNO.ClH/c1-4-5-13(16-10(2)3)14(17)11-6-8-12(15)9-7-11;/h6-10,13,16H,4-5H2,1-3H3;1H |
InChI-Schlüssel |
JLYSZARDWLDVHU-UHFFFAOYSA-N |
SMILES |
FC1=CC=C(C(C(CCC)NC(C)C)=O)C=C1.Cl |
Synonyme |
4-fluoro-N-Isopropyl-Pentedrone; 4-fluoro NPP |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



